Cangrelor Impurity 8
Overview
Description
Cangrelor Impurity 8 is a variant of the drug Cangrelor . Cangrelor is a P2Y12 platelet receptor antagonist used during percutaneous coronary intervention to reduce the risk for periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) .
Synthesis Analysis
Cangrelor was synthesized from oxidate adenosine, and the key step involved in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters that influenced the reaction, including reaction temperature and time, were discussed .Molecular Structure Analysis
The molecular formula of Cangrelor Impurity 8 is C11H14F3N5S2, and its molecular weight is 337.39 .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .Scientific Research Applications
Impurity Identification and Characterization in Drug Substances
Identification and Characterization in Clopidogrel : A study identified and characterized an oxidation impurity in clopidogrel, a drug similar to cangrelor, using high-performance liquid chromatography and other methods. This impurity was structurally characterized as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium (Mohan et al., 2008).
Impurity Determination in Sarpogrelate Hydrochloride : A study on sarpogrelate hydrochloride, another drug related to cangrelor, developed methods for determining epoxide impurity, a genotoxic impurity. This research could be relevant for similar studies in cangrelor (Wang et al., 2019).
Pharmacodynamics and Pharmacokinetics of Cangrelor
Evaluation in Healthy Volunteers : A study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of cangrelor in healthy volunteers, providing insights into its pharmacological properties (Akers et al., 2010).
Interaction with Other Drugs : Research demonstrated cangrelor's impact on the binding of active metabolites of similar drugs like clopidogrel and prasugrel to P2Y12 receptors, important for understanding its pharmacodynamic interactions (Judge et al., 2016).
Clinical Studies and Applications
Intravenous Platelet Blockade : A clinical study explored the use of intravenous cangrelor during percutaneous coronary intervention (PCI), highlighting its effects on ischemic events and providing insights into its clinical applications (Bhatt et al., 2009).
Effect on Ischemic Events : Another significant study evaluated cangrelor's role in reducing ischemic events during PCI, further detailing its clinical effectiveness (Bhatt et al., 2013).
Electrophysiological Safety
- Electrocardiographic Study : A thorough study on cangrelor investigated its cardiac repolarization effects, demonstrating its electrophysiological safety profile (Green et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPACLVBHNENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cangrelor Impurity 8 | |
CAS RN |
1830294-25-1 | |
Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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